

A Technical Guide to Mevidalen (LY3154207): Chemical Structure, Synthesis, and Pharmacological Profile

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Compound of Interest		
Compound Name:	Mevidalen	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Mevidalen (LY3154207) is a novel, orally bioavailable small molecule that acts as a potent and selective positive allosteric modulator (PAM) of the dopamine D1 receptor.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and pharmacological characteristics. **Mevidalen** enhances the affinity of dopamine for the D1 receptor, offering a promising therapeutic approach for neuropsychiatric and neurodegenerative disorders such as Lewy body dementia and Parkinson's disease.[1][3] This document details its chemical structure, synthetic routes, in vitro and in vivo pharmacological data, and mechanism of action, presenting a valuable resource for researchers in the field of neuroscience and drug development.

Chemical Structure and Properties

Mevidalen is a tetrahydroisoquinoline derivative with the systematic IUPAC name 2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-5-(3-hydroxy-3-methylbutyl)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanone.[2] Its chemical and physical properties are summarized in the table below.



Property	Value
Molecular Formula	C24H29Cl2NO3
Molecular Weight	450.40 g/mol
CAS Number	1638667-79-4
SMILES	C[C@H]1C2=CC=CC(=C2CINVALID-LINK CO)CCC(C)(C)O
Appearance	Solid

Synthesis of Mevidalen

The synthesis of **Mevidalen** has been approached through various routes, with a focus on scalability and stereochemical control. Two key synthetic strategies are highlighted below.

Scalable Eight-Step Linear Synthesis

A practical, large-scale synthesis of **Mevidalen** has been developed, enabling the production of over 100 kg of the active pharmaceutical ingredient (API). This eight-step linear synthesis commences with a commercially available chiral starting material and proceeds with a 15.2% overall yield. A critical step in this synthesis is the diastereoselective addition of methyllithium to a 3,4-dihydroisoquinoline intermediate under flow conditions. This reaction establishes the desired trans-stereochemistry of the tetrahydroisoquinoline core.

Diastereoselective Pictet-Spengler Reaction

An alternative synthetic approach utilizes a diastereoselective Pictet-Spengler reaction as the key step to construct the chiral tetrahydroisoquinoline core. This method has demonstrated an overall yield of 54% over an eight-step linear sequence. The reaction of an N,S-acetal intermediate with zirconium tetrachloride in dichloromethane at 0°C affords the desired transtetrahydroisoquinoline with high diastereoselectivity (dr > 70:1).

Pharmacological Profile

Mevidalen is a potent and selective positive allosteric modulator of the human dopamine D1 receptor.[4] Its pharmacological activity has been characterized in a variety of in vitro and in



vivo studies.

In Vitro Pharmacology

The in vitro potency and selectivity of **Mevidalen** have been determined in cell-based assays.

Parameter	Value	Cell Line
EC₅₀ (human D1 receptor)	3.0 nM	HEK293
Selectivity over D5 receptor	>10 μM	
Selectivity over other GPCRs	>1000-fold	_

Pharmacokinetics in Humans

The pharmacokinetic properties of **Mevidalen** have been evaluated in Phase 1 clinical trials in healthy subjects and patients with Parkinson's disease.[1][5]

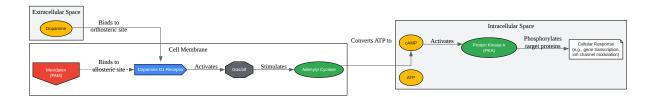
Parameter	Value (Healthy Subjects)	Value (Parkinson's Disease Patients)
Time to Maximum Concentration (T _{max})	~2 hours	~2 hours
Apparent Steady-State Clearance (CL/F)	-	20-25 L/h
Accumulation upon Repeated Dosing	Minimal	Minimal

Mechanism of Action and Signaling Pathway

Mevidalen acts as a positive allosteric modulator of the dopamine D1 receptor.[3] This means it binds to a site on the receptor distinct from the dopamine binding site (orthosteric site) and enhances the receptor's affinity for dopamine.[1][6] The D1 receptor is a G-protein coupled receptor (GPCR) that is canonically coupled to the Gαs/olf G-protein.[7][8] Upon activation by dopamine, the D1 receptor stimulates adenylyl cyclase, leading to an increase in intracellular



cyclic AMP (cAMP) levels. By potentiating the action of endogenous dopamine, **Mevidalen** is thought to amplify this signaling cascade.



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Dopamine D1 Receptor Signaling Pathway Modulated by Mevidalen.

Experimental ProtocolsIn Vitro cAMP Accumulation Assay

Objective: To determine the potency (EC_{50}) of **Mevidalen** as a positive allosteric modulator of the human dopamine D1 receptor.

Methodology:

- Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D1 receptor are cultured in appropriate media.
- Assay Preparation: Cells are seeded into 96-well plates and incubated until confluent.
- Compound Treatment: Cells are pre-incubated with varying concentrations of Mevidalen or vehicle.



- Dopamine Stimulation: An EC₂₀ concentration of dopamine (the concentration that produces 20% of the maximal response) is added to the wells.
- cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF or LANCE).
- Data Analysis: The EC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

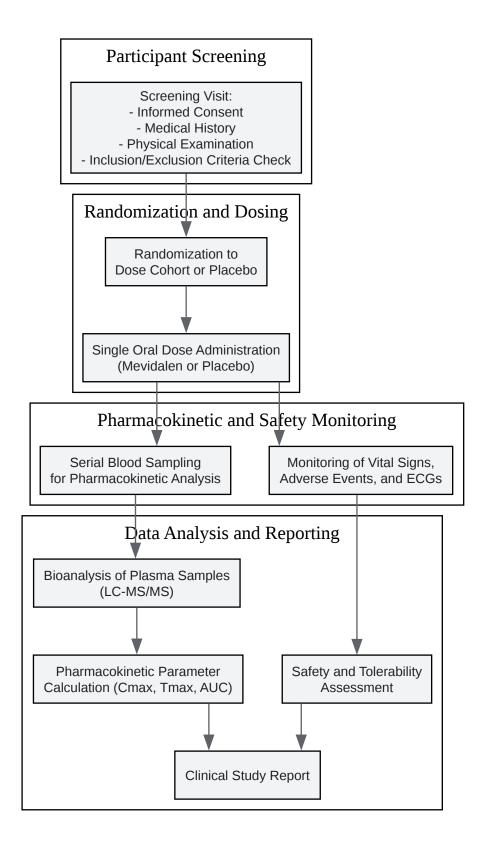
Human Pharmacokinetic Study (Single Ascending Dose)

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending oral doses of **Mevidalen** in healthy subjects.[6]

Methodology:

- Study Design: A randomized, placebo-controlled, single-dose, dose-escalation study.
- Participants: Healthy adult volunteers meeting specific inclusion and exclusion criteria.
- Dosing: Participants receive a single oral dose of Mevidalen (e.g., 25, 75, 100, 150, 200 mg)
 or placebo.[6]
- Pharmacokinetic Sampling: Blood samples are collected at pre-defined time points (e.g., pre-dose, and 0.5, 1, 2, 3, 4, 6, 8, 12, 16, 24, and 48 hours post-dose) to measure plasma concentrations of **Mevidalen**.[9]
- Bioanalysis: Plasma concentrations of **Mevidalen** are determined using a validated analytical method (e.g., LC-MS/MS).
- Pharmacokinetic Analysis: Pharmacokinetic parameters such as C_{max}, T_{max}, and AUC are calculated using non-compartmental analysis.





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Workflow for a Single Ascending Dose Clinical Trial of **Mevidalen**.



Conclusion

Mevidalen (LY3154207) is a promising therapeutic candidate with a well-defined chemical structure and a novel mechanism of action as a positive allosteric modulator of the dopamine D1 receptor. The development of scalable synthetic routes has enabled its progression into clinical trials, where it has demonstrated a generally acceptable safety and pharmacokinetic profile. Further investigation into its efficacy for treating neuropsychiatric and neurodegenerative disorders is ongoing. This technical guide provides a foundational understanding of **Mevidalen** for the scientific and drug development community.

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